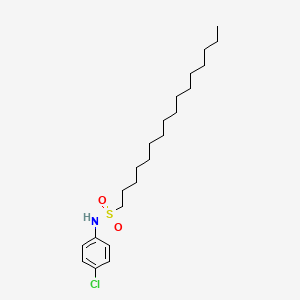
N-(4-Chlorophenyl)hexadecane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)hexadecane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a long hexadecane chain attached to a sulfonamide group, with a 4-chlorophenyl substituent on the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)hexadecane-1-sulfonamide typically involves the reaction of 4-chloroaniline with hexadecane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chloroaniline+Hexadecane-1-sulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Alkylated or acylated sulfonamide derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
科学的研究の応用
N-(4-Chlorophenyl)hexadecane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Chlorophenyl)hexadecane-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
- N-(4-Hydroxyphenyl)hexadecane-1-sulfonamide
- N-(4-Methoxyphenyl)hexadecane-1-sulfonamide
- N-(4-Bromophenyl)hexadecane-1-sulfonamide
Uniqueness
N-(4-Chlorophenyl)hexadecane-1-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
特性
CAS番号 |
116526-91-1 |
|---|---|
分子式 |
C22H38ClNO2S |
分子量 |
416.1 g/mol |
IUPAC名 |
N-(4-chlorophenyl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C22H38ClNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)24-22-18-16-21(23)17-19-22/h16-19,24H,2-15,20H2,1H3 |
InChIキー |
WKTLHEOMIPXSBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



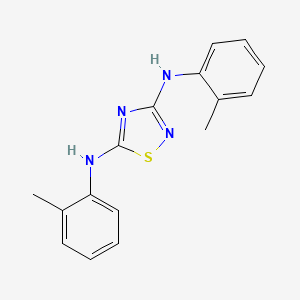

silane](/img/structure/B14288743.png)
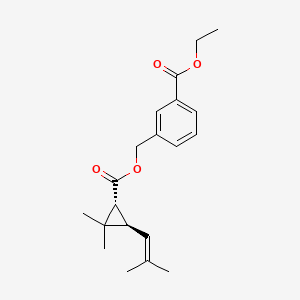
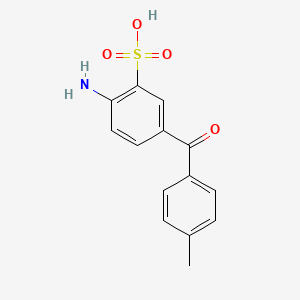
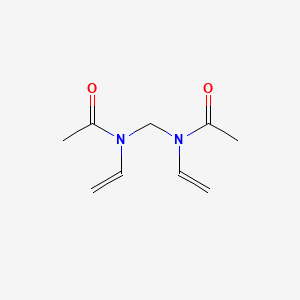
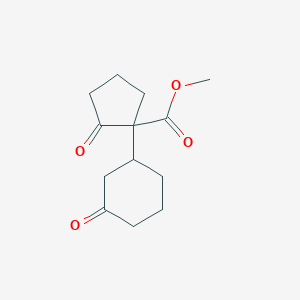
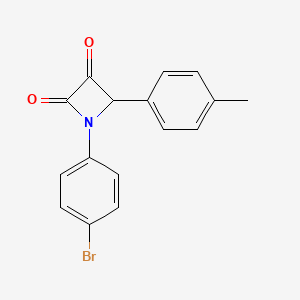
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
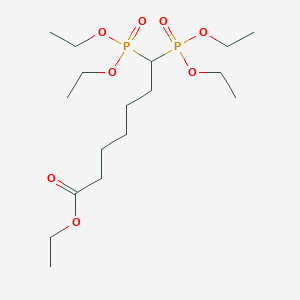
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
